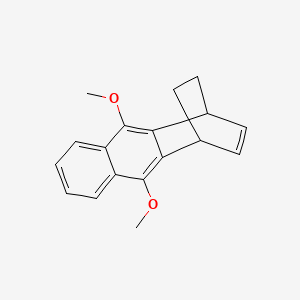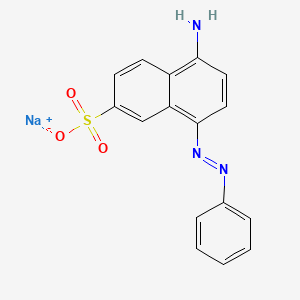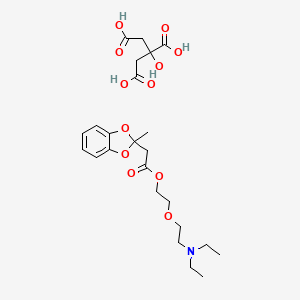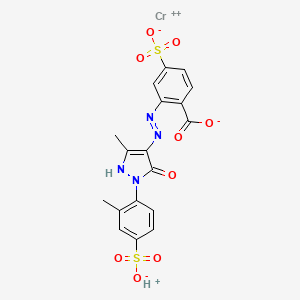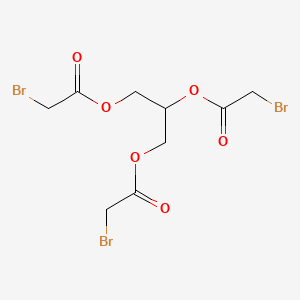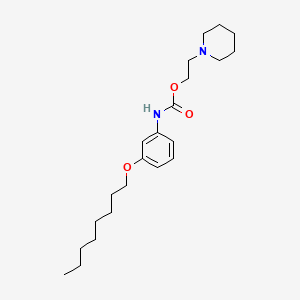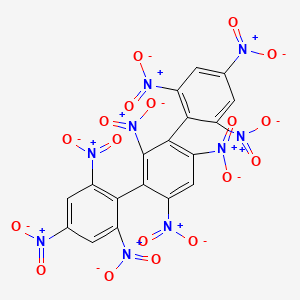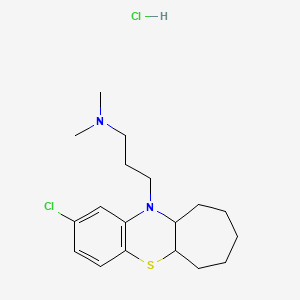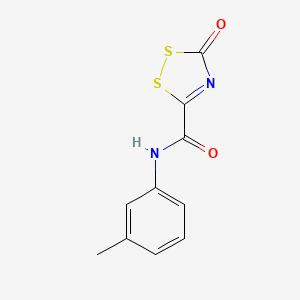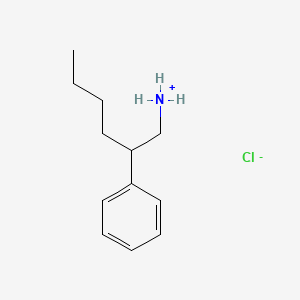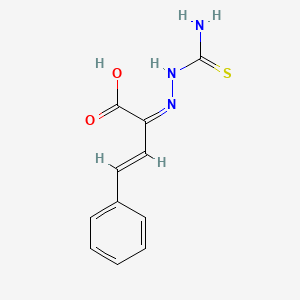
(E)-16-Chlorohexadec-5-en-9-yne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-16-Chlorohexadec-5-en-9-yne is an organic compound characterized by the presence of a chlorine atom, a double bond, and a triple bond within its 16-carbon chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-16-Chlorohexadec-5-en-9-yne typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable alkyne precursor.
Halogenation: The alkyne undergoes halogenation to introduce the chlorine atom.
Formation of Double Bond:
Purification: The final product is purified using techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes continuous monitoring and control of temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
(E)-16-Chlorohexadec-5-en-9-yne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, depending on the reagents used.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing conditions.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkanes or alkenes.
科学研究应用
(E)-16-Chlorohexadec-5-en-9-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which (E)-16-Chlorohexadec-5-en-9-yne exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to the modulation of cellular processes.
相似化合物的比较
Similar Compounds
(E)-16-Bromohexadec-5-en-9-yne: Similar structure but with a bromine atom instead of chlorine.
(E)-16-Iodohexadec-5-en-9-yne: Contains an iodine atom instead of chlorine.
(E)-16-Fluorohexadec-5-en-9-yne: Features a fluorine atom in place of chlorine.
Uniqueness
(E)-16-Chlorohexadec-5-en-9-yne is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where chlorine’s properties are advantageous.
属性
CAS 编号 |
70682-66-5 |
|---|---|
分子式 |
C16H27Cl |
分子量 |
254.84 g/mol |
IUPAC 名称 |
(E)-16-chlorohexadec-5-en-9-yne |
InChI |
InChI=1S/C16H27Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6H,2-4,7-8,11-16H2,1H3/b6-5+ |
InChI 键 |
QZOPJHLCHHFHTC-AATRIKPKSA-N |
手性 SMILES |
CCCC/C=C/CCC#CCCCCCCCl |
规范 SMILES |
CCCCC=CCCC#CCCCCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



